molecular formula C16H24N4O B8208362 N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine

N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine

Cat. No.: B8208362
M. Wt: 288.39 g/mol
InChI Key: NSVFULHOTXVMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with two ethyl groups and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with ethylating agents and oxadiazole precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by their conversion into the final product through specific reaction conditions optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxadiazole derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetraethyl-2-(1,3,4-oxadiazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-5-19(6-2)13-9-10-15(20(7-3)8-4)14(11-13)16-18-17-12-21-16/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFULHOTXVMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N(CC)CC)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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